N-Boc-DL-3-Cyanophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

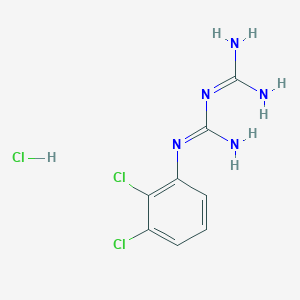

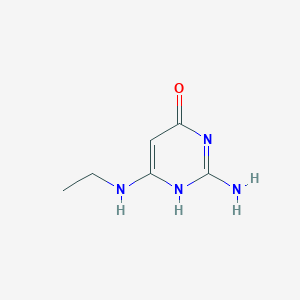

N-Boc-DL-3-Cyanophenylalanine is a synthetic amino acid derivative used in peptide synthesis and biochemical research. Its structure and properties make it a significant compound in the study of protein function and structure.

Synthesis Analysis

Synthesis of N-Boc-DL-3-Cyanophenylalanine involves various chemical reactions and methodologies. One approach includes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine which enables native chemical ligation at phenylalanine, showing the compound's versatility in peptide bonding and modifications (Crich & Banerjee, 2007). Additionally, methods for creating diastereomers of similar compounds have been developed, showcasing the diverse synthetic pathways possible (Pastó et al., 1997).

Molecular Structure Analysis

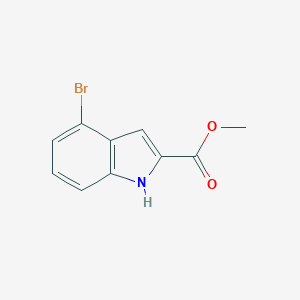

The molecular structure of N-Boc-DL-3-Cyanophenylalanine is characterized by its Boc-protected amino group and the cyanophenyl side chain, contributing to its unique chemical and physical properties. The structure has been analyzed through various spectroscopic methods in related derivatives (Baldini et al., 1988).

科学的研究の応用

Amino Acid Metabolism in Cancer Therapy

N-Boc-DL-3-Cyanophenylalanine may be implicated in the metabolism of amino acids in cancer patients. Research indicates that amino acids can acutely stimulate muscle protein synthesis in cancer patients undergoing intense chemotherapy. This suggests a role for specific amino acids in mitigating the effects of muscle wasting and malnutrition in cancer patients undergoing treatment (Dillon et al., 2007).

Metabolism and Clinical Outcomes in Stroke Patients

Studies also explore the impact of amino acids on the mobilization of circulating endothelial progenitor cells, which can be crucial for patients with acute ischemic stroke. N-Boc-DL-3-Cyanophenylalanine's role in this context could be related to its structural or metabolic functions, influencing recovery and clinical outcomes in stroke patients (Zhao et al., 2016).

Role in Boron Neutron Capture Therapy

In the context of boron neutron capture therapy, a novel cancer treatment method, compounds like N-Boc-DL-3-Cyanophenylalanine may be studied for their pharmacokinetics and biodistribution, which are critical in assessing the therapy's effectiveness for conditions such as glioma and metastatic melanoma (Mallesch et al., 1994).

Safety and Hazards

特性

IUPAC Name |

3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402796 |

Source

|

| Record name | N-Boc-DL-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-DL-3-Cyanophenylalanine | |

CAS RN |

191872-32-9 |

Source

|

| Record name | N-Boc-DL-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)